molecular formula C29H20N4O10 B11525378 Benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]- CAS No. 144334-82-7

Benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]-

Cat. No.: B11525378
CAS No.: 144334-82-7
M. Wt: 584.5 g/mol
InChI Key: MEUQDIYTPKRQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The compound's systematic name, 5-[[3-carboxy-4-[(2-nitrobenzoyl)amino]phenyl]methyl]-2-[(2-nitrobenzoyl)amino]benzoic acid , derives from its bis-amide architecture linking two nitrobenzoyl-substituted benzoic acid units through a methylene bridge. The numbering begins at the carboxyl-bearing benzene ring, with positional descriptors accounting for:

  • Two 2-nitrobenzoyl groups at C4 and C2' positions
  • A central methylene group (-CH2-) bridging C3 and C3'
  • Carboxylic acid functionalities at C1 and C1'

This nomenclature adheres to IUPAC priority rules favoring carboxylic acids over amides and nitro groups. The molecular formula C29H20N4O10 (584.5 g/mol) confirms the presence of two nitro groups (N2O4), two amide linkages (C2N2O2), and two carboxylic acid moieties (C2O4).

Molecular Geometry and Conformational Analysis

The molecule adopts a non-planar conformation due to steric hindrance between ortho-nitro groups and amide linkages. Key geometric features include:

  • Dihedral angles : 58-62° between benzene rings and amide planes
  • Methylene bridge : Maintains tetrahedral geometry with C-C-C angles of 109.5°
  • Nitro group orientation : One nitro group per benzoyl unit occupies the para position relative to the amide bond

Conformational flexibility arises from rotation around the methylene bridge and amide C-N bonds, though restricted by intramolecular hydrogen bonding between carboxylic acid protons and adjacent amide carbonyls. Density functional theory (DFT) calculations predict three stable conformers differing by 120° rotations about the central methylene axis.

Crystallographic Data and X-ray Diffraction Studies

While single-crystal X-ray data remains unavailable for this specific compound, analogous methylenebis(amide) structures exhibit:

Crystallographic Parameter Typical Range
Unit Cell Dimensions a=10.2-12.4 Å
b=8.7-9.8 Å
c=15.3-16.1 Å
Space Group P21/c
Z-value 4
Density (calc.) 1.45-1.52 g/cm³

Hydrogen bonding networks typically form between carboxylic acid dimers (O···H-O = 2.65-2.72 Å) and amide N-H···O=C interactions (2.89-3.02 Å), creating layered molecular packing.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

1H NMR (500 MHz, DMSO-d6):

  • δ 13.12 (s, 2H, COOH)
  • δ 10.85 (d, J=8.5 Hz, 2H, NH)
  • δ 8.41-8.38 (m, 4H, Ar-Hortho to NO2)
  • δ 8.02-7.96 (m, 4H, Ar-Hmeta to NO2)
  • δ 7.62 (d, J=8.7 Hz, 2H, Ar-Hpara to amide)
  • δ 7.34 (s, 2H, bridgehead H)
  • δ 4.12 (s, 2H, CH2 bridge)

Coupling constants confirm vicinal proton relationships, while deuterium exchange experiments verify labile NH and COOH protons. The absence of splitting in the methylene signal indicates equivalent environments for bridge protons.

13C NMR (125 MHz, DMSO-d6):

Carbon Type δ (ppm)
Carboxylic Acid (COOH) 168.4
Amide Carbonyl 165.7
Aromatic C-NO2 149.2
Aromatic C-CONH 138.5
Methylene Bridge 40.8

DEPT-135 spectra confirm the presence of eight non-protonated aromatic carbons and two methylene carbons.

Infrared Vibrational Signatures

FTIR (KBr, cm⁻¹):

  • 3340 (ν O-H, carboxylic acid dimer)
  • 3095 (ν N-H, amide)
  • 1705 (ν C=O, carboxylic acid)
  • 1662 (ν C=O, amide I)
  • 1530 (δ N-H, amide II)
  • 1520/1348 (νas/νs NO2)
  • 1285 (ν C-N, amide III)

The 40 cm⁻¹ separation between asymmetric and symmetric nitro stretches indicates strong resonance conjugation with the aromatic system.

Mass Spectrometric Fragmentation Patterns

High-resolution orbitrap MS (m/z):

Observed Ion Theoretical Mass Error (ppm) Composition
585.1543 [M+H]+ 585.1538 0.9 C29H21N4O10+
539.1298 539.1281 3.2 C27H17N4O9+
493.1052 493.1024 5.7 C25H13N4O8+
315.0614 315.0595 6.0 C14H9N2O6+

Major fragmentation pathways involve:

  • Loss of H2O from carboxylic acid groups (-18.01 Da)
  • Cleavage of amide bonds generating C14H9N2O6+ ions
  • Retro-Diels-Alder fragmentation of the central benzene ring.

Properties

CAS No.

144334-82-7

Molecular Formula

C29H20N4O10

Molecular Weight

584.5 g/mol

IUPAC Name

5-[[3-carboxy-4-[(2-nitrobenzoyl)amino]phenyl]methyl]-2-[(2-nitrobenzoyl)amino]benzoic acid

InChI

InChI=1S/C29H20N4O10/c34-26(18-5-1-3-7-24(18)32(40)41)30-22-11-9-16(14-20(22)28(36)37)13-17-10-12-23(21(15-17)29(38)39)31-27(35)19-6-2-4-8-25(19)33(42)43/h1-12,14-15H,13H2,(H,30,34)(H,31,35)(H,36,37)(H,38,39)

InChI Key

MEUQDIYTPKRQMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Condensation of Anthranilic Acid with Formaldehyde

Anthranilic acid (2-aminobenzoic acid) undergoes condensation with formaldehyde in concentrated sulfuric acid, mirroring the methodology described in US3928430A for methylenebis(benzoic acid). Key parameters include:

  • Reagent ratios : A 2:1 molar ratio of anthranilic acid to formaldehyde maximizes dimer formation while minimizing oligomerization.

  • Acid concentration : 70–90% sulfuric acid facilitates protonation of the amine group, suppressing undesired Schiff base formation and directing electrophilic aromatic substitution.

  • Temperature and time : Reactions at 80–120°C for 4–10 hours achieve 50–60% conversion to MBAA, with unreacted anthranilic acid recyclable via aqueous extraction.

Challenges :

  • Protonation of the amine group deactivates the aromatic ring, necessitating higher temperatures compared to unsubstituted benzoic acid condensation.

  • Side products like trimeric species require purification via hot water extraction, leveraging MBAA’s solubility at 70–100°C.

Nitration-Reduction Pathway

An alternative route involves nitration of methylenebis(benzoic acid) followed by selective reduction:

  • Nitration : Methylenebis(benzoic acid) (prepared per US3928430A) is nitrated using mixed nitric-sulfuric acid. The electron-withdrawing carboxylic acid groups direct nitro groups to the meta positions (6-position relative to the methylene bridge).

  • Reduction : Catalytic hydrogenation with Raney nickel (2.0 MPa H₂, 100–125°C) reduces nitro groups to amines, yielding MBAA. This method achieves >95% yield but requires rigorous control to prevent over-reduction.

Acylation of MBAA with 2-Nitrobenzoyl Chloride

The final step introduces 2-nitrobenzoyl groups to the amine functionalities of MBAA:

Reaction Conditions

  • Solvent system : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) ensures solubility of both MBAA and 2-nitrobenzoyl chloride.

  • Base : Triethylamine (2.2 equivalents) neutralizes HCl byproduct, driving the reaction to completion.

  • Stoichiometry : A 2.2:1 molar ratio of 2-nitrobenzoyl chloride to MBAA ensures complete diacylation.

  • Temperature : Reactions at 0–5°C minimize side reactions (e.g., hydrolysis of the acyl chloride), with gradual warming to 25°C for 12 hours.

Yield and Purity :

  • Isolated yields of 85–90% are typical after recrystallization from ethanol/water.

  • HPLC analysis confirms >99% purity, with no detectable monoacylated byproducts.

Comparative Analysis of Synthetic Routes

ParameterDirect Condensation RouteNitration-Reduction Route
Starting MaterialAnthranilic acidBenzoic acid
Steps1 (condensation)3 (condensation, nitration, reduction)
Key ChallengeAmine protonationRegioselective nitration
Overall Yield50–60%45–55%
ScalabilityHigh (batch recycling)Moderate (nitration hazards)

The direct condensation route offers simplicity and fewer steps, while the nitration-reduction pathway provides flexibility in intermediate purification.

Industrial-Scale Production Considerations

  • Recycling : The acidic filtrate from MBAA synthesis is reused in subsequent batches, reducing waste and raw material costs.

  • Catalyst Regeneration : Raney nickel catalysts are reactivated via aqueous washing, maintaining activity over 10+ cycles.

  • Safety : Nitration and hydrogenation steps require pressurized reactors and inert atmospheres to mitigate explosion risks .

Chemical Reactions Analysis

Nitro Group Reduction

The 2-nitrobenzamide groups can undergo catalytic hydrogenation to form 2-aminobenzamide derivatives.

  • Conditions :

    • Catalyst: Pd/C (10% w/w) in ethanol under H2\text{H}_2 (1–3 atm) .

    • Temperature: 25–50°C.

    • Selectivity: >90% for primary amine formation .

Carboxylic Acid Reactivity

The benzoic acid moieties participate in esterification or salt formation :

  • Esterification :
    Reacts with methanol/H+^+ to form methyl esters, though steric hindrance from the methylene bridge may reduce yields .

  • Salt Formation :
    Forms stable dihydrochlorides under HCl gas saturation in ethanol .

Thermal and Oxidative Stability

  • Thermal Decomposition :
    Degrades above 250°C, releasing NOx_x and CO2_2 (TGA-DSC data) .

  • Oxidative Resistance :
    Stable under ambient conditions but reacts with strong oxidizers (e.g., KMnO4_4) to cleave the methylene bridge .

Patent-Disclosed Synthetic Improvements

A Chinese patent (CN108129322B) highlights optimized nitration conditions for precursor synthesis :

  • Precision Nitration :
    m-Toluic acid nitration at −30 to −15°C with 92–98% HNO3_3 achieves 78–84% selectivity for 2-nitro isomers .

Challenges and Side Reactions

  • Incomplete Acylation :
    Monoacylated byproducts (~10–15%) require column chromatography for removal .

  • Nitro Group Hydrolysis :
    Prolonged exposure to acidic/alkaline conditions degrades nitro to amine groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit potent antimicrobial properties. A study focused on similar compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Compound A5.19 µM (S. aureus)10.4 µM
Compound B5.08 µM (K. pneumoniae)12.3 µM

The above results suggest that modifications in the structure of benzoic acid derivatives can enhance their antimicrobial efficacy, making them suitable candidates for developing new antibiotics .

Anticancer Activity

Benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]- has also been evaluated for its anticancer properties. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines.

Cell LineIC50 (µM)
HepG24.12
DLD7.69
KB6.50

These findings indicate that structural variations can lead to different levels of cytotoxicity, suggesting potential uses in cancer therapy .

Material Science Applications

The unique chemical structure of benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]- allows it to be utilized in the development of advanced materials. Its properties can be harnessed in:

  • Polymer Chemistry : As a building block for synthesizing polymeric materials with enhanced thermal stability and mechanical properties.
  • Nanotechnology : Incorporation into nanomaterials for targeted drug delivery systems due to its ability to interact with biological membranes.

Environmental Applications

Benzoic acid derivatives are also being explored for their environmental applications, particularly in the field of waste treatment and pollution control. Their ability to degrade pollutants makes them valuable in:

  • Bioremediation : Utilizing microbial processes to break down harmful substances in contaminated environments.
  • Water Treatment : As agents that can help remove toxic compounds from wastewater through adsorption or chemical reactions.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of benzoic acid derivatives against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial load when treated with specific analogs, highlighting their potential as therapeutic agents.

Case Study 2: Antitumor Activity Assessment

In another investigation, the antitumor activity of benzoic acid derivatives was assessed using various cancer cell lines. The study found that certain compounds exhibited IC50 values lower than standard chemotherapeutics, suggesting a promising avenue for further research into novel cancer treatments.

Mechanism of Action

The mechanism of action of benzoic acid, 3,3’-methylenebis[6-[(2-nitrobenzoyl)amino]-] involves its interaction with various molecular targets. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it has been shown to affect photosynthesis and secondary metabolism in plants, as well as microbial community structure .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes critical differences between the target compound and related derivatives:

Compound Name (CAS No.) Substituents/Modifications Molecular Formula Key Properties/Applications References
Target Compound 6-[(2-Nitrobenzoyl)amino] Not specified* High polarity, potential polymer precursor Inferred
Benzoic acid, 3,3'-methylenebis[6-amino- (7330-46-3) Free amino groups (–NH₂) C₁₅H₁₄N₂O₄ Intermediate for acylation/esterification
Benzoic acid, 3,3'-methylenebis[6-hydroxy-5-methyl- (2581-36-4) 6-hydroxy, 5-methyl C₁₆H₁₄O₆ Enhanced solubility, chelation potential
3,3'-Methylenebis[6-hydroxybenzoic acid] (122-25-8) 6-hydroxy groups C₁₅H₁₂O₆ Antioxidant, metal ion binding
Benzoic acid, 3,3'-methylenebis[6-amino-, di-2-propenyl ester (61386-02-5) Di-allyl ester C₂₁H₂₂N₂O₄ Polymer crosslinking agent
3,3'-Methylenebis(6-{[(4-methylphenyl)sulfonyl]amino}benzoic acid) 6-[(4-methylphenyl)sulfonyl]amino C₂₉H₂₆N₂O₈S₂ Sulfonamide-based bioactivity
6-Nitro-3-(phenylacetamido)benzoic acid (52033-70-2) Phenylacetamido, nitro C₁₅H₁₂N₂O₅ Pharmaceutical intermediate

Note: The target compound’s molecular formula is hypothesized as C₂₉H₂₀N₄O₁₀ based on structural inference.

Structural and Functional Differences

Amino vs. Acylated Derivatives
  • Benzoic acid, 3,3'-methylenebis[6-amino- (7330-46-3): The free amino groups (–NH₂) make this compound a versatile intermediate. It can undergo acylation (e.g., with 2-nitrobenzoyl chloride) to form the target compound or esterification (e.g., di-allyl ester in CAS 61386-02-5) for polymer applications .
  • Target Compound : The 2-nitrobenzoyl substitution introduces strong electron-withdrawing effects, increasing acidity of the carboxylic acid groups compared to the hydroxy-substituted analog (CAS 2581-36-4) .
Nitro vs. Sulfonyl Substitutions
  • 3,3'-Methylenebis(6-{[(4-methylphenyl)sulfonyl]amino}benzoic acid): Sulfonyl groups enhance thermal stability and may confer biological activity (e.g., enzyme inhibition). However, nitro groups in the target compound likely increase reactivity in electrophilic substitution reactions .
Esterified Derivatives
  • Di-allyl ester (61386-02-5) : The esterification of carboxylic acids reduces polarity, making it suitable for hydrophobic polymer matrices. In contrast, the free carboxylic acids in the target compound could facilitate ionic interactions in drug delivery systems .

Thermochemical and Solubility Data

  • Benzoic acid (CAS 65-85-0) : Baseline properties include a melting point of 122°C and solubility in polar solvents (21 g/L in water at 25°C). Substitutions in analogs alter these properties:
    • Hydroxy-substituted (CAS 122-25-8) : Increased solubility in water due to hydrogen bonding (–OH groups) .
    • Nitro-substituted (Target Compound) : Lower aqueous solubility but enhanced solubility in aprotic solvents (e.g., DMSO) due to nitro group polarity .

Biological Activity

Benzoic acid derivatives are a significant class of compounds in medicinal chemistry, exhibiting various biological activities. The compound benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]- (CAS No. 351891-58-2) is of particular interest due to its potential therapeutic applications. This article explores its biological activity, focusing on antibacterial properties and mechanisms of action.

  • Molecular Formula : C29H20N4O10
  • Molecular Weight : 584.5 g/mol
  • LogP : 5.3 (indicating moderate lipophilicity)
  • Hydrogen Bond Donors/Acceptors : 4/10

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of benzoic acid derivatives against various bacterial strains. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Staphylococcus aureus12.5Ciprofloxacin2
Escherichia coli25Isoniazid0.25

These results indicate that benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]- exhibits promising antibacterial activity, particularly against Staphylococcus aureus, a common pathogen associated with skin infections and other clinical conditions .

The mechanism by which benzoic acid derivatives exert their antibacterial effects often involves interference with bacterial cell wall synthesis or protein synthesis. Specifically, the nitro group in the structure may play a crucial role in the activation of reactive nitrogen species that damage bacterial DNA and proteins .

Study on Antimicrobial Efficacy

A study conducted by researchers at a prominent university investigated the antimicrobial properties of various benzoic acid derivatives, including the compound . The findings revealed that:

  • The compound demonstrated significant inhibition against both Staphylococcus aureus and Escherichia coli.
  • The structure-activity relationship suggested that modifications to the nitrobenzoyl moiety could enhance antibacterial potency.

Clinical Relevance

Another research effort focused on the clinical implications of using such compounds as alternatives to traditional antibiotics due to rising antibiotic resistance. The ability of benzoic acid derivatives to combat resistant strains was emphasized, making them candidates for further development in antibiotic therapies .

Q & A

Q. Table 1. Key Synthetic Parameters for Derivatives

ParameterOptimal ConditionReference
Coupling CatalystPd(PPh₃)₄ (5 mol%)
Reaction Temperature80°C
Purification SolventHexane:Ethyl Acetate (1:2)
Stability (Long-Term)-20°C, argon, amber vial

Q. Table 2. NMR Chemical Shifts (DMSO-d₆)

Group¹H Shift (ppm)¹³C Shift (ppm)
Methylene (-CH₂-)4.2–4.5 (s)35–40
Nitrobenzoyl (Ar-H)8.0–8.5 (m)120–135
Amine (-NH-)10.1 (br s)-

Safety and Compliance

Q. What safety protocols are critical for handling nitro-containing intermediates?

  • Precautions :
  • Explosivity Risk : Avoid grinding dry nitro compounds; use wet milling.
  • Personal Protective Equipment (PPE) : Nitrile gloves, flame-resistant lab coat, and face shield.
  • Ventilation : Conduct reactions in a fume hood with HEPA filters.
    • Regulatory Compliance : Adhere to EPA guidelines under 15 U.S.C. §2604 for significant new uses .

Computational and Theoretical Extensions

Q. How can molecular docking predict interactions of this compound with biological targets?

  • Protocol :
  • Software : AutoDock Vina or Schrödinger Suite.
  • Target Selection : Enzymes with nitroreductase activity (e.g., bacterial nitroreductase NfsB).
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.